

Application Notes and Protocols: Intravenous Infusion of Repinotan Hydrochloride in Rats

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Compound of Interest

Compound Name: Repinotan hydrochloride

Cat. No.: B057086

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These application notes provide detailed parameters and protocols for the intravenous (IV) infusion of **Repinotan hydrochloride** (also known as BAY x 3702) in rat models. **Repinotan hydrochloride** is a potent and highly selective 5-HT_{1A} receptor agonist that has been investigated for its neuroprotective effects. The following information, compiled from preclinical studies, offers guidance on establishing experimental setups for pharmacokinetic and pharmacodynamic assessments of this compound.

Data Presentation: Intravenous Infusion Parameters

The following table summarizes the quantitative data for intravenous administration of **Repinotan hydrochloride** in rats as reported in key neuroprotective studies. These parameters have been shown to be effective in animal models of stroke and traumatic brain injury.

Parameter	Bolus Injection	Intravenous Infusion
Animal Model	Rats (unspecified strain)	Male Long-Evans rats, Sprague-Dawley rats
Dosage Range	0.3 - 100 µg/kg (triple bolus)	0.3 - 100 µg/kg/hour
Effective Doses	3 µg/kg (resulted in 73% infarct reduction)	3 and 10 µg/kg/hour (resulted in 65% infarct reduction)
Delayed Administration	Not specified	10 µg/kg/hour (delayed by 5 hours, 43% infarct reduction in permanent MCAO)
		3 µg/kg/hour (delayed by 5 hours, 54% infarct reduction in acute subdural hematoma)
Vehicle	Not explicitly stated, likely saline	Not explicitly stated, likely saline
Study Context	Permanent middle cerebral artery occlusion (pMCAO)	pMCAO, transient MCAO (tMCAO), acute subdural hematoma

Experimental Protocols

This section outlines a detailed methodology for the continuous intravenous infusion of **Repinotan hydrochloride** in rats. This protocol synthesizes specific parameters from published studies with general best practices for rodent IV infusion.

Materials

- **Repinotan hydrochloride**
- Sterile saline (0.9% NaCl) for vehicle and flushing
- Infusion pump
- Vascular access catheters (e.g., for jugular or femoral vein)

- Surgical instruments for catheter implantation
- Anesthesia (e.g., isoflurane)
- Animal restrainer suitable for rats (if required for non-tethered infusions)
- Syringes and needles of appropriate gauge

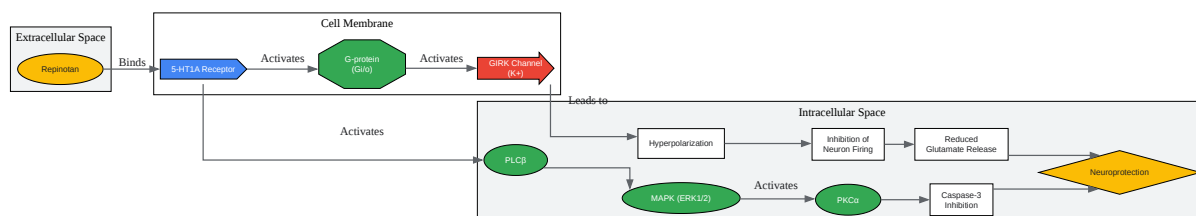
Procedure

1. Preparation of Infusion Solution a. Accurately weigh the required amount of **Repinotan hydrochloride**. b. Dissolve in sterile saline to achieve the desired final concentration for the intended infusion rate and dosage. For example, to deliver 10 µg/kg/hour to a 300g rat at an infusion rate of 0.5 mL/hour, the concentration would be 6 µg/mL. c. Ensure the pH of the final solution is close to neutral (~7.0) to prevent vein irritation.[1] d. Filter-sterilize the solution using a 0.22 µm syringe filter.
2. Animal Preparation and Catheter Implantation a. Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane). b. Surgically implant a catheter into the jugular or femoral vein using aseptic techniques.[1][2] The jugular vein is a common site for chronic catheterization.[1] c. Exteriorize the catheter at the dorsal scapular region. d. Allow the animal to recover from surgery for at least 5 days before starting the infusion study.[3]
3. Infusion Procedure a. House the rat in a cage that allows for free movement. For continuous infusion in unrestrained rats, a tether and swivel system connected to the infusion pump is recommended.[4] b. Connect the exteriorized catheter to the infusion line, ensuring no air bubbles are present. c. Program the infusion pump to deliver the desired infusion rate (e.g., 0.5 mL/hour).[3] The maximum recommended continuous IV administration volume is 4 mL/kg/hour. [1] d. For studies involving a bolus dose followed by continuous infusion, administer the bolus injection via the catheter over a short period (e.g., 1 minute) before starting the continuous infusion. e. Monitor the animal regularly for any signs of distress or adverse reactions throughout the infusion period.
4. Blood Sampling (for Pharmacokinetic Studies) a. If pharmacokinetic analysis is required, a second catheter can be implanted in an artery (e.g., carotid artery) for serial blood sampling.[4] b. Collect blood samples at predetermined time points into appropriate anticoagulant-

containing tubes. c. Process the blood samples (e.g., centrifugation to obtain plasma) and store them at -80°C until analysis.

Visualizations: Diagrams of Pathways and Workflows

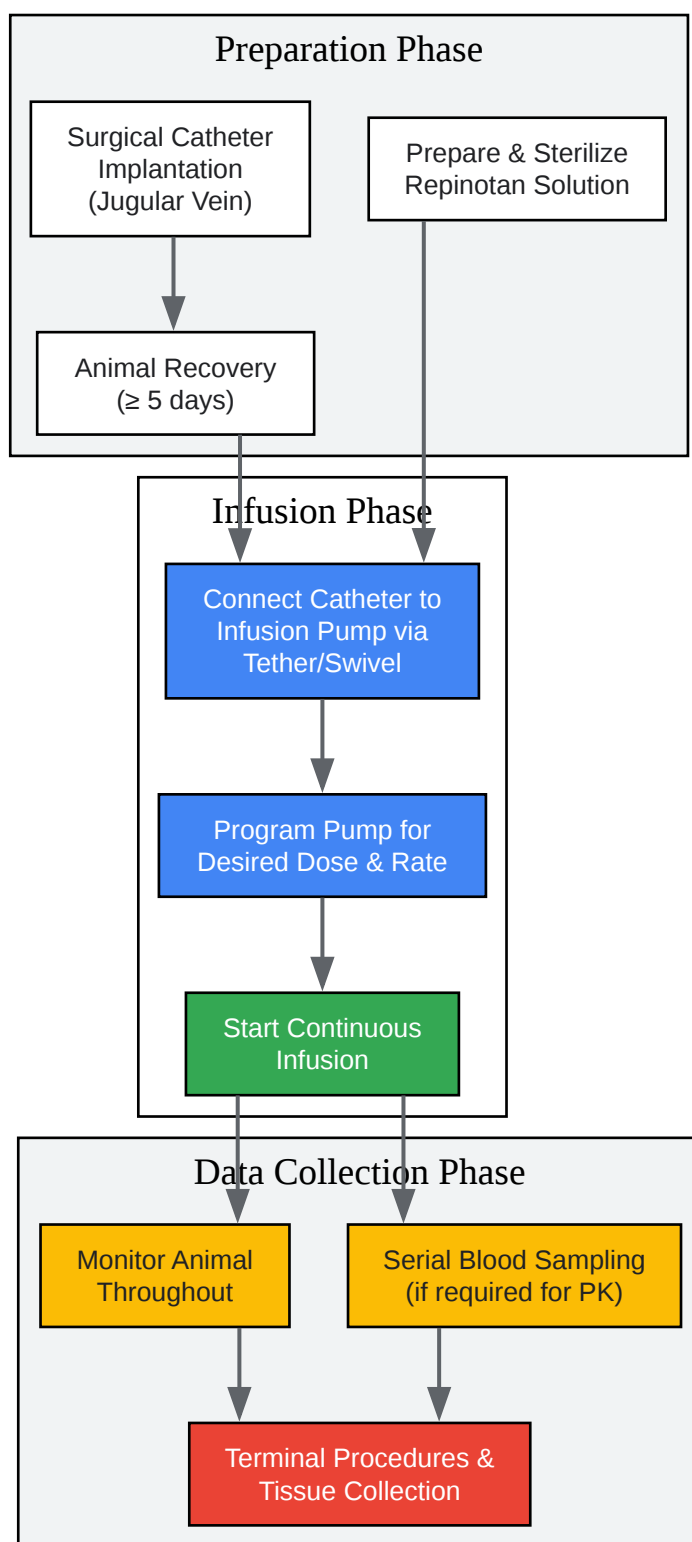
Signaling Pathway of Repinotan Hydrochloride



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Caption: 5-HT1A receptor signaling cascade initiated by Repinotan.

Experimental Workflow: Continuous IV Infusion in Rats



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Caption: Experimental workflow for continuous intravenous infusion in rats.

Mechanism of Action of Repinotan Hydrochloride

Repinotan is a selective agonist for the 5-HT_{1A} serotonin receptor.^{[5][6][7]} Its neuroprotective effects are primarily mediated through the activation of this receptor on both pre- and post-synaptic neurons.^{[5][6][7]} The binding of Repinotan to the 5-HT_{1A} receptor activates G protein-coupled inwardly rectifying K⁺ channels.^{[5][6][7]} This leads to neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.^{[5][6][7]}

Furthermore, Repinotan has been shown to suppress the activity of caspase-3, a key enzyme in the apoptotic cascade, through the MAPK and PKC α signaling pathways.^[5] This inhibition of apoptosis contributes to its neuroprotective efficacy.^[5] Studies have also indicated that Repinotan can affect the death-inhibiting protein Bcl-2 and various growth factors.^{[5][6]} The therapeutic time window for Repinotan's neuroprotective effects in animal models has been observed to be at least 5 hours post-injury, with potential for a longer window at higher doses.^{[5][6][7]}

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